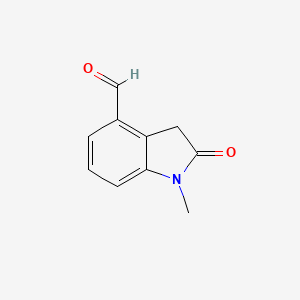

1-Methyl-2-oxoindoline-4-carbaldehyde

説明

特性

IUPAC Name |

1-methyl-2-oxo-3H-indole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-9-4-2-3-7(6-12)8(9)5-10(11)13/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAODJVDVCDYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C(C=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717058 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-92-7 | |

| Record name | 2,3-Dihydro-1-methyl-2-oxo-1H-indole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis Steps

The synthesis process often includes several key steps:

- Starting Materials : Indole derivatives are commonly used as starting materials. These can be naturally occurring or synthesized.

- Modification Reactions : The introduction of the aldehyde group is crucial. This can be achieved through reactions like the Vilsmeier-Haack reaction or similar methods that introduce formyl groups into aromatic rings.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Reaction Conditions

Optimal synthesis conditions are crucial for achieving high yields and purity. Factors such as:

- Temperature : Careful control of temperature is necessary to optimize reaction rates and selectivity.

- Solvent Choice : The choice of solvent can significantly affect reaction outcomes. High-boiling solvents like acetic anhydride can enhance selectivity during acetylation steps.

- Reaction Time : Monitoring and adjusting reaction times are essential to ensure complete conversion of reactants to products.

Characterization

Characterization techniques are vital for confirming the structure and purity of the synthesized compound. Common methods include:

- Nuclear Magnetic Resonance (NMR) : Both $${}^{1}$$H NMR and $${}^{13}$$C NMR are used to determine the molecular structure.

- Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.

- Mass Spectrometry : Provides information on the molecular weight and fragmentation patterns.

Physical Properties

1-Methyl-2-oxoindoline-4-carbaldehyde typically appears as a yellowish solid or oil, depending on its purity and crystallization conditions. Its melting point ranges around 100–110 °C, and it is soluble in organic solvents like ethanol and dichloromethane.

Data Table: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$${9}$$NO$$_{2}$$ |

| Molecular Weight | Approximately 179.18 g/mol |

| Appearance | Yellowish solid or oil |

| Melting Point | Around 100–110 °C |

| Solubility | Soluble in ethanol and dichloromethane |

化学反応の分析

1-Methyl-2-oxoindoline-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

科学的研究の応用

Chemical Synthesis

1-Methyl-2-oxoindoline-4-carbaldehyde serves as a building block for the synthesis of more complex indole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals. The compound can undergo several reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The carbonyl group can be reduced to alcohols.

- Electrophilic Substitution : The indole ring can participate in substitution reactions with various electrophiles.

- Condensation Reactions : The aldehyde can react with amines to form imines or hydrazones.

Research indicates that indole derivatives, including this compound, exhibit significant biological activities :

- Antimicrobial Properties : This compound has been studied for its potential to inhibit bacterial growth.

- Anticancer Activity : Several studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines, including colon, prostate, and lung cancers. For instance, novel derivatives based on 2-oxoindoline have demonstrated cytotoxicity comparable to established anticancer agents .

- Anti-inflammatory Effects : The compound's interactions with cellular pathways suggest potential applications in reducing inflammation.

Pharmaceutical Applications

The pharmaceutical industry shows considerable interest in this compound due to its role as an intermediate in drug synthesis. It has been linked to the development of drugs targeting:

- Tyrosine Kinase Inhibitors : These drugs are essential in cancer therapy as they inhibit pathways involved in tumor growth and metastasis .

- Neurodegenerative Disorders : Investigations into the therapeutic effects of this compound suggest potential applications in treating diseases like Alzheimer's and Parkinson's.

Industrial Applications

In industry, this compound is utilized in the production of:

- Dyes and Pigments : Its unique chemical properties make it suitable for synthesizing various colorants.

- Other Industrial Chemicals : The compound's reactivity allows it to serve as a precursor for numerous chemical products.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several derivatives of 1-Methyl-2-oxoindoline on human cancer cell lines. Compounds derived from this scaffold exhibited potent activity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cells, with some compounds showing three to five times higher efficacy than standard treatments like PAC-1 .

Case Study 2: Synthesis of Tyrosine Kinase Inhibitors

Research highlighted the synthesis of novel indolinone derivatives that act as inhibitors for vascular endothelial growth factor receptors (VEGFR). These compounds were shown to effectively inhibit cell proliferation in vitro, indicating their potential as therapeutic agents against various cancers .

作用機序

The mechanism of action of 1-Methyl-2-oxoindoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives can modulate the activity of enzymes, receptors, and signaling pathways involved in cell proliferation, apoptosis, and inflammation. The specific molecular targets and pathways depend on the particular biological activity being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

(a) Core Ring System

- Indoline vs. Indole: The target compound’s partially saturated indoline ring reduces aromaticity compared to 1H-Indole-4-carbaldehyde.

- Pyridine vs. Indoline : 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde lacks the fused benzene ring of indoline, resulting in a smaller π-system and distinct reactivity in electrophilic substitution reactions .

(b) Functional Group Positioning

- Carbaldehyde Position : The aldehyde at position 4 in the target compound contrasts with analogs like 3-formyl-1H-indole-2-carboxylic acid (used in ’s synthesis), where the aldehyde is at position 3. Positional differences influence regioselectivity in reactions such as condensation or nucleophilic additions .

- Oxo Group: The oxo group at position 2 in the target compound enhances electron-withdrawing effects, stabilizing intermediates in reactions like Knoevenagel condensations. This contrasts with 1-Methyl-1H-indole-4-carbaldehyde, which lacks an oxo group and may exhibit weaker hydrogen-bond acceptor capacity .

(c) Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s higher molecular weight (175.19 vs. 145.16 for 1H-Indole-4-carbaldehyde) and additional oxygen atom increase polarity, likely improving solubility in polar aprotic solvents (e.g., DMF or DMSO) .

- Similarity Scores : The high similarity score (0.96) with 1H-Indole-4-carbaldehyde underscores their structural overlap, while lower scores (e.g., 0.66–0.73) for pyridine/isoindoline analogs highlight significant divergences in bioactivity or synthetic utility .

生物活性

Overview

1-Methyl-2-oxoindoline-4-carbaldehyde is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a methyl group, a carbonyl group, and an aldehyde group, which contribute to its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows the compound to interact with various biological targets, influencing numerous biochemical pathways.

Anticancer Properties

This compound has shown promising anticancer activity. Research indicates that it may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can inhibit microtubule assembly significantly at concentrations around 20 μM, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Concentration (μM) | % Inhibition of Microtubule Assembly |

|---|---|---|

| Derivative A | 20 | 40.76 |

| Derivative B | 20 | 52.03 |

| Derivative C | 10 | 30.00 |

Antimicrobial Effects

Indole derivatives, including this compound, have been investigated for their antimicrobial properties. Studies have shown that similar compounds exhibit activity against various pathogens, suggesting that this compound may also possess antibacterial and antifungal properties .

Neuroprotective Effects

Recent research has also explored the neuroprotective potential of indole derivatives. The ability to modulate neuroinflammatory pathways could position this compound as a candidate for treating neurodegenerative diseases .

Study on Anticancer Activity

In a recent study involving breast cancer cell lines (MDA-MB-231), derivatives of this compound were tested for their ability to induce apoptosis. The findings indicated that these compounds could enhance caspase activity significantly, confirming their role as potential anticancer agents .

Neuroprotection in Animal Models

Another study focused on the protective effects of indole derivatives in animal models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive functions in treated animals, highlighting their therapeutic potential in neurodegenerative disorders .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest moderate absorption and bioavailability. However, like many compounds in this class, careful consideration must be given to dosage to avoid potential hepatotoxicity or nephrotoxicity observed at higher concentrations .

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-2-oxoindoline-4-carbaldehyde?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous strategies can be adapted from similar indole-carbaldehyde derivatives. For example:

- Reductive Amination : Use sodium borohydride (NaBH₄) with methylamine in methanol/water under controlled pH, as described for 1H-Indole-4-carbaldehyde synthesis .

- Ionic Liquid Catalysis : Employ 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) at 100°C for 1–2 hours, a method effective for related aldehydes .

Key parameters to optimize include reaction temperature, solvent polarity, and catalyst loading. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the aldehyde proton signal at ~9.8–10.2 ppm (singlet) and indole/oxoindoline protons in the 6.5–8.5 ppm range. Methyl groups typically appear at 2.5–3.5 ppm.

- ¹³C NMR : The carbonyl (C=O) of the oxoindoline ring resonates at ~170–175 ppm, while the aldehyde carbon appears at ~190–195 ppm .

- IR : Strong absorption bands for C=O (1670–1750 cm⁻¹) and aldehyde C–H stretch (~2720 cm⁻¹).

Compare with computational predictions (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement of this compound?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement, leveraging its robustness in handling high-resolution or twinned data . Key steps:

- Validate hydrogen bonding networks using Mercury CSD 2.0’s "Packing Similarity" tool to compare with analogous structures .

- Address thermal motion discrepancies by refining anisotropic displacement parameters (ADPs) and applying restraints for poorly resolved regions .

Cross-validate results with ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Validate docking poses with MD simulations (GROMACS/NAMD) .

- QSAR Modeling : Derive descriptors (e.g., logP, TPSA) from PubChem data and train models using Random Forest or SVM algorithms.

- ADMET Prediction : Tools like SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic stability .

Q. How do hydrogen bonding patterns influence the solid-state packing of this compound?

- Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D, R₂²(8) motifs) . Use Mercury CSD 2.0 to:

- Calculate interaction distances/angles.

- Generate Hirshfeld surfaces for visualizing close contacts .

Compare with isoindoline derivatives (e.g., 2-Methyl-3-oxoisoindoline-4-carboxylic acid) to identify conserved motifs .

Q. What experimental and computational methods analyze ring puckering in 1-Methyl-2-oxoindoline derivatives?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) from crystallographic coordinates using in-house scripts or software like PARS .

- DFT Optimization : Perform geometry optimization (B3LYP/6-31G*) to compare experimental and theoretical puckering conformers .

Example: A six-membered oxoindoline ring may adopt a boat or chair conformation, influencing reactivity and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。